molecular formula C28H46N2O4 B057323 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate CAS No. 113756-89-1

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

Cat. No. B057323
M. Wt: 474.7 g/mol
InChI Key: WTRAZOVTEAIRDM-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to dicyclohexylamine often involves complex reactions and procedures. For example, the synthesis of Dicyclohexylaminium N-(tert-butoxycarbon­yl)-l-threoninate, a compound closely related to our compound of interest, involves the formation of Boc-l-threoninate anions and dicyclohexylaminium cations, connected via a network of hydrogen bonds (Bryndal & Lis, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds shows complex interactions. In the case of Dicyclohexylaminium N-(tert-butoxycarbon­yl)-l-threoninate, it has a monoclinic structure with chains of ions running along an axis, influenced by hydrogen bonding (Bryndal & Lis, 2007).

Chemical Reactions and Properties

Chemical reactions involving dicyclohexylamine derivatives are typically characterized by the formation of ion-quadruples connected by hydrogen bonds. These reactions yield compounds with unique molecular structures and properties (Baranowska et al., 2006).

Scientific Research Applications

  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Scientific Field : Synthetic Organic Chemistry .
    • Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application : This method has been developed using flow microreactor systems .
    • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

    • Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .
    • Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

    • Scientific Field : Deprotection of Functional Groups in Organic Synthesis .
    • Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
    • Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .
    • Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .
  • Synthesis of Tertiary Butyl Esters

    • Scientific Field : Synthetic Organic Chemistry .
    • Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application : This method has been developed using flow microreactor systems .
    • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

    • Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .
    • Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

    • Scientific Field : Deprotection of Functional Groups in Organic Synthesis .
    • Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
    • Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .
    • Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .
  • Synthesis of Tertiary Butyl Esters

    • Scientific Field : Synthetic Organic Chemistry .
    • Summary of Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application : This method has been developed using flow microreactor systems .
    • Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles

    • Scientific Field : Stereoselective Synthesis of Amines and Their Derivatives .
    • Summary of Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Methods of Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Results or Outcomes : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

    • Scientific Field : Deprotection of Functional Groups in Organic Synthesis .
    • Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .
    • Methods of Application : This method uses oxalyl chloride in methanol for the deprotection .
    • Results or Outcomes : The method was found to be effective for aliphatic, aromatic, and heterocyclic substrates .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAZOVTEAIRDM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375925
Record name N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

CAS RN

113756-89-1
Record name N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.